molecular formula C73H95ClN18O21S2 B10854226 Satoreotide trizoxetan CAS No. 1638746-88-9

Satoreotide trizoxetan

Cat. No.: B10854226
CAS No.: 1638746-88-9
M. Wt: 1660.2 g/mol
InChI Key: MDDXVKPIPNUPBG-FDKGEFSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Satoreotide trizoxetan is a novel somatostatin receptor antagonist. It has gained attention for its high sensitivity and reproducibility in detecting and localizing neuroendocrine tumors. This compound is particularly significant in the field of nuclear medicine, where it is used as a radiolabeled imaging agent for positron emission tomography (PET) scans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of satoreotide trizoxetan involves the conjugation of a somatostatin analog with a chelator that can bind to radioactive isotopes. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for clinical use. The production involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Satoreotide trizoxetan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Satoreotide trizoxetan has a wide range of scientific research applications:

    Chemistry: Used in the study of peptide chemistry and radiolabeling techniques.

    Biology: Helps in understanding the binding affinity and specificity of somatostatin receptors.

    Medicine: Primarily used in nuclear medicine for PET imaging of neuroendocrine tumors. It aids in the diagnosis, staging, and treatment planning of these tumors.

    Industry: Employed in the production of radiopharmaceuticals for clinical use

Mechanism of Action

Satoreotide trizoxetan exerts its effects by binding to somatostatin receptor 2 (SSTR2) on tumor cells. This binding allows for the visualization of tumors using PET imaging. The compound’s high affinity for SSTR2 ensures that it can effectively target and bind to neuroendocrine tumors, making it a valuable tool in the diagnosis and treatment of these cancers .

Comparison with Similar Compounds

Properties

CAS No.

1638746-88-9

Molecular Formula

C73H95ClN18O21S2

Molecular Weight

1660.2 g/mol

IUPAC Name

5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C73H95ClN18O21S2/c1-39(93)61-70(109)86-55(68(107)82-49(62(76)101)30-43-11-19-47(94)20-12-43)38-115-114-37-54(85-65(104)50(31-40-5-13-44(74)14-6-40)80-57(95)22-21-56(71(110)111)92-28-26-90(35-59(97)98)24-25-91(27-29-92)36-60(99)100)69(108)84-52(33-41-7-15-45(16-8-41)78-64(103)53-34-58(96)88-73(113)87-53)67(106)83-51(32-42-9-17-46(18-10-42)79-72(77)112)66(105)81-48(63(102)89-61)4-2-3-23-75/h5-20,39,48-56,61,93-94H,2-4,21-38,75H2,1H3,(H2,76,101)(H,78,103)(H,80,95)(H,81,105)(H,82,107)(H,83,106)(H,84,108)(H,85,104)(H,86,109)(H,89,102)(H,97,98)(H,99,100)(H,110,111)(H3,77,79,112)(H2,87,88,96,113)/t39-,48+,49-,50+,51-,52+,53+,54-,55+,56?,61+/m1/s1

InChI Key

MDDXVKPIPNUPBG-FDKGEFSASA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.